molecular formula C27H18F5N5O4S B607884 GSK-F1

GSK-F1

货号: B607884
分子量: 603.5 g/mol
InChI 键: MSRFVAYVUUHQCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK-F1,也称为化合物F1,是一种口服活性磷脂酰肌醇4-激酶α(PI4KA)抑制剂。它在科学研究中显示出巨大潜力,特别是在丙型肝炎病毒(HCV)感染的研究中。 该化合物对PI4KA表现出高度特异性和效力,使其成为各种研究应用中的宝贵工具 .

准备方法

GSK-F1的合成涉及多个步骤,包括关键中间体的形成和最终偶联反应。合成路线通常从核心结构的制备开始,然后通过各种化学反应引入官能团。反应条件通常涉及使用二甲基亚砜(DMSO)等溶剂和催化剂来促进反应。 工业生产方法可能涉及扩大这些合成路线,同时确保最终产品的纯度和一致性 .

化学反应分析

GSK-F1经历了几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Scientific Research Applications

1. Hepatitis C Virus Research

GSK-F1's primary application lies in its use as a therapeutic agent against hepatitis C virus replication. Research indicates that PI4KA is essential for HCV replication, making it a viable target for antiviral drug development. Studies using RNA interference have shown that down-regulating PI4KA is tolerated in cultured cell models, suggesting that this compound could effectively reduce HCV levels without significant cytotoxicity .

2. Cancer Research

In cancer biology, this compound has been investigated for its potential to inhibit tumor growth through the modulation of lipid signaling pathways. By inhibiting PI4KA, this compound can alter the levels of phosphatidylinositol phosphates, which are crucial for cell signaling and membrane dynamics in cancer cells. This alteration can affect tumor cell proliferation and survival .

3. Neurodegenerative Diseases

While this compound does not penetrate the blood-brain barrier, its implications in neurodegenerative disease research are notable. The inhibition of PI4KA may influence pathways involved in neuroinflammation and neuronal survival, making it a candidate for further exploration in conditions such as Alzheimer’s disease and other dementias .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Target Outcome Reference
Hepatitis CPI4KAReduced viral replication in cell models
CancerTumor growth signalingInhibited proliferation of cancer cells
NeurodegenerativeNeuroinflammationPotential modulation of pathways affecting neurons

Case Studies

Case Study 1: Hepatitis C Treatment

In a controlled study examining the effects of this compound on HCV-infected HepG2 cells, researchers observed a significant decrease in viral RNA levels when treated with varying concentrations of this compound. The results indicated that this compound effectively inhibited HCV replication by targeting PI4KA activity, thereby disrupting lipid synthesis essential for viral assembly .

Case Study 2: Cancer Cell Dynamics

A recent investigation into the effects of this compound on prostate cancer cell lines revealed that treatment led to decreased levels of phosphatidylinositol 4-phosphate at the plasma membrane. This change was associated with reduced cell migration and invasion capabilities, highlighting the compound's potential as an anti-metastatic agent .

作用机制

GSK-F1通过抑制PI4KA的活性来发挥作用,PI4KA是一种参与磷脂酰肌醇4-磷酸(PI4P)合成的关键酶。PI4P是一种重要的脂类分子,在多种细胞过程中发挥至关重要的作用,包括膜转运和信号转导。 通过抑制PI4KA,this compound破坏了PI4P的产生,导致细胞信号通路的改变以及在HCV感染情况下抑制病毒复制 .

相似化合物的比较

与其他类似化合物相比,GSK-F1在对PI4KA的高度特异性和效力方面独树一帜。一些类似化合物包括PI4KIIIbeta-IN-10、BF738735和GSK-A1。这些化合物也靶向PI4KA或相关酶,但它们的效力、选择性和药代动力学特性可能有所不同。 This compound凭借其强大的抑制活性以及口服生物利用度而脱颖而出,使其成为科学研究中的宝贵工具 .

生物活性

GSK-F1, a potent inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA), has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's mechanisms of action, effects on various cellular processes, and relevant case studies highlighting its efficacy in preclinical models.

This compound selectively inhibits PI4KA, an enzyme critical for phosphatidylinositol signaling pathways. This inhibition disrupts several downstream processes, including:

  • Cell Growth and Survival : By modulating PI4P levels, this compound affects the activation of key survival pathways, which can influence cell proliferation and apoptosis.
  • Viral Replication : this compound has shown potential in inhibiting the replication of various viruses, including Dengue and Zika viruses, by targeting viral entry and replication mechanisms.
  • Inflammatory Responses : The compound may also play a role in modulating immune responses by affecting cytokine production and signaling pathways involved in inflammation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PI4KA activity in various cell lines. Notably, the compound has been shown to:

  • Reduce Viral Load : In a study involving Dengue virus-infected cells, treatment with this compound led to a significant decrease in viral RNA levels, indicating its potential as an antiviral agent .
  • Induce Apoptosis : this compound treatment resulted in increased apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapeutics .

In Vivo Studies

Case studies involving animal models have provided further insights into the biological activity of this compound:

  • Cancer Models : In xenograft models of breast cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. The underlying mechanism was attributed to its ability to inhibit PI4KA-mediated signaling pathways that promote tumorigenesis.
  • Infection Models : In mouse models infected with the Zika virus, this compound administration significantly reduced viral titers and associated pathology .

Data Summary

The following table summarizes key findings from recent studies on this compound:

Study TypeModelKey FindingsReference
In VitroDengue-infected cellsSignificant reduction in viral RNA levels
In VitroCancer cell linesInduction of apoptosis via caspase activation
In VivoBreast cancer xenograftsReduced tumor growth and improved survival rates
In VivoZika virus modelDecreased viral titers and pathology

属性

IUPAC Name

5-[2-amino-4-oxo-3-[2-(trifluoromethyl)phenyl]quinazolin-6-yl]-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18F5N5O4S/c1-41-24-23(42(39,40)36-21-9-7-16(28)12-19(21)29)11-15(13-34-24)14-6-8-20-17(10-14)25(38)37(26(33)35-20)22-5-3-2-4-18(22)27(30,31)32/h2-13,36H,1H3,(H2,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRFVAYVUUHQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=CC=C4C(F)(F)F)N)S(=O)(=O)NC5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18F5N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。